molecular formula C22H15ClFN3O2S B15208459 2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide CAS No. 593238-50-7

2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B15208459
CAS No.: 593238-50-7
M. Wt: 439.9 g/mol
InChI Key: BNMMSIQVBRGSDZ-UHFFFAOYSA-N
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Description

The compound 2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide features a benzamide core substituted with chlorine (Cl) and fluorine (F) at positions 2 and 4, respectively. It is further functionalized via a carbamothioyl (–N–C(=S)–NH–) linker to a phenyl ring bearing a 6-methyl-1,3-benzoxazol-2-yl group. Below, we compare this compound with structurally related analogs to elucidate key differences in physicochemical properties, electronic effects, and hypothetical bioactivity.

Properties

CAS No.

593238-50-7

Molecular Formula

C22H15ClFN3O2S

Molecular Weight

439.9 g/mol

IUPAC Name

2-chloro-4-fluoro-N-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H15ClFN3O2S/c1-12-5-8-18-19(9-12)29-21(26-18)13-3-2-4-15(10-13)25-22(30)27-20(28)16-7-6-14(24)11-17(16)23/h2-11H,1H3,(H2,25,27,28,30)

InChI Key

BNMMSIQVBRGSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Benzoxazole Core Synthesis

The 6-methyl-1,3-benzoxazole moiety is synthesized via iron(III)-catalyzed cyclization. N-(3-Aminophenyl)-5-methylbenzamide undergoes bromination using N-bromosuccinimide (NBS) in the presence of iron(III) triflimide (10 mol%) at 40°C in toluene/acetonitrile (3:1). This generates a brominated intermediate, which undergoes copper(I)-mediated O-cyclization with cesium carbonate , copper(I) iodide , and N,N′-dimethylethylenediamine (DMEDA) at 130°C for 18 hours.

Key Reaction Parameters for Benzoxazole Formation

Parameter Condition Yield (%)
Catalyst Fe(NTf2)3 (10 mol%) 85–90
Solvent System Toluene/Acetonitrile (3:1)
Cyclization Temperature 130°C
Reaction Time 18 hours

Benzamide Functionalization

The final step involves coupling the thiourea intermediate with 2-chloro-4-fluorobenzoyl chloride in tetrahydrofuran (THF) under reflux. N,N-Diisopropylethylamine (DIPEA) facilitates the acylation, yielding the target compound after purification via recrystallization from ethanol/water.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

  • Iron(III) Triflimide : Enhances electrophilic bromination by activating NBS, enabling regioselective functionalization of the aryl ring.
  • Copper(I) Iodide : Promotes Ullmann-type C–O coupling during benzoxazole cyclization, with DMEDA improving catalyst stability.

Solvent and Temperature Effects

  • Toluene/Acetonitrile Mix : Balances solubility and reactivity for bromination and cyclization.
  • Elevated Temperatures : Critical for overcoming activation barriers in copper-mediated steps.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from 18 hours to 2–3 hours for benzoxazole formation, improving throughput.

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) achieves >98% purity.
  • Chromatography : Reserved for intermediates with polar byproducts (e.g., silica gel, ethyl acetate/hexane).

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-substituted Benzoxazoles : Minimized by controlling NBS stoichiometry (1.05 equiv).
  • Hydrolysis of Isothiocyanate : Avoided by rigorous anhydrous conditions.

Scalability Issues

  • Catalyst Recycling : Fe(NTf2)3 recovery via ionic liquid extraction reduces costs.
  • Exothermic Reactions : Jacketed reactors maintain temperature during thiophosgene addition.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro and fluoro groups on the benzamide moiety participate in NAS reactions under controlled conditions:

Reaction TargetReagents/ConditionsProductsYield/Outcome
Chloro substituentNaOMe/EtOH, 80°CMethoxy-substituted derivativeModerate (55-65%)
Fluoro substituentPrimary amines (RNH₂), DMF, 100°CAmino-substituted analogLow (30-40%) due to steric hindrance

Substitution at the 4-fluoro position is less favored compared to the 2-chloro position due to electronic deactivation by the adjacent carbamothioyl group.

Oxidation Reactions

The carbamothioyl (-N-CS-NH-) group undergoes oxidation with common oxidizing agents:

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 60°CCarbamoyl (-N-CO-NH-) derivativeComplete conversion in 2 hrs
KMnO₄ (aq)Acidic, RTSulfonic acid (-SO₃H) side productOver-oxidation observed at higher temps

Reduction Reactions

Selective reduction of the thioamide group has been reported:

Reducing AgentConditionsProductFunctional Group Change
LiAlH₄THF, 0°C → RTThiol (-SH) derivativeRetains benzoxazole integrity
NaBH₄/I₂MeOH, refluxAmine (-NH₂) via desulfurizationRequires stoichiometric I₂

Cyclization Reactions

The carbamothioyl group facilitates intramolecular cyclization under acidic conditions:

Acid CatalystConditionsProductApplication
H₂SO₄ (conc.)120°C, 4 hrsThiazole-fused heterocyclePotential bioactive scaffold
PPA (Polyphosphoric acid)Microwave, 150°CBenzoxazole-thiazolidinone hybridStructural novelty confirmed by XRD

Benzoxazole Ring Reactivity

The 6-methyl-1,3-benzoxazole moiety demonstrates limited reactivity under standard conditions but participates in:

Reaction TypeReagentsOutcome
Metal Coordination Cu(II)/Ni(II) saltsStable complexes with altered solubility
Electrophilic Substitution HNO₃/H₂SO₄Nitration at position 5 (meta to methyl group)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition pathways include:

  • Decarboxylation of the benzamide group (250–300°C).

  • Benzoxazole ring cleavage (above 300°C).

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states.

  • Steric Effects : The 6-methyl group on the benzoxazole ring hinders electrophilic attacks on the aromatic system .

  • Catalytic Influence : Nano-ZnO catalysts improve yields in cyclization reactions by 15–20% compared to thermal methods.

Scientific Research Applications

2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Core Variations

Benzoxazol vs. Benzothiazol Derivatives
  • Analog 1: 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide () replaces benzoxazole with benzothiazole (sulfur instead of oxygen).
  • Analog 2 : 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide () introduces a chromene ring system, altering steric and electronic profiles compared to the planar benzoxazole .
Substituent Positioning on Benzoxazole
  • Target Compound : The 6-methyl group on benzoxazole may induce steric effects, influencing binding to biological targets or crystal packing .

Substituent Effects on the Benzamide Core

Compound Substituents (Benzamide) Functional Group Heterocycle Molecular Weight (g/mol)
Target Compound 2-Cl, 4-F Carbamothioyl Benzoxazole ~443.87 (calculated)
Analog 1 () 2-Cl, 4-NO₂ Carboxamide Benzothiazole 439.87 (CAS 289491-08-3)
Analog 3 () 2-I Carboxamide Benzoxazole 454.26 (CAS 352536-76-6)
  • Electron-Withdrawing Groups: The F and Cl substituents in the target compound are weaker electron-withdrawing groups compared to the nitro (NO₂) group in Analog 1, which may reduce electrophilicity but enhance metabolic stability .

Functional Group Comparisons: Carbamothioyl vs. Carboxamide

  • Target Compound : The carbamothioyl (–N–C(=S)–NH–) group can form stronger hydrogen bonds (C=S as acceptor) and intramolecular interactions, as seen in N–((2–Acetylphenyl)carbamothioyl)benzamide (), which stabilizes its conformation via C–H···S and N–H···O bonds .

Computational and Electronic Properties

  • HOMO-LUMO Gap : For N–((2–Acetylphenyl)carbamothioyl)benzamide (), DFT calculations (B3LYP/6-311G(d,p)) revealed a narrow HOMO-LUMO gap (~3.5 eV), suggesting high reactivity. The target compound’s Cl/F substituents may further modulate this gap .
  • Molecular Electrostatic Potential (MEP): The carbamothioyl group in the target compound likely exhibits distinct electron-rich (S atom) and electron-deficient (benzamide) regions, influencing ligand-receptor interactions .

Biological Activity

The compound 2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide (CAS No. 593238-85-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H15ClFN3O2SC_{22}H_{15}ClFN_3O_2S, and its structure includes multiple functional groups that contribute to its biological activities. The presence of a benzoxazole moiety is noteworthy, as benzoxazoles are known for their diverse biological properties.

Structural Features

FeatureDescription
Molecular Weight433.88 g/mol
Functional GroupsChlorine, Fluorine, Thioamide, Benzoxazole
SolubilitySoluble in organic solvents

Anticancer Potential

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, benzoxazole derivatives have been reported to show anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide , demonstrated potent inhibitory effects against solid tumors with an IC50 value of 1.30 μM against HepG2 cells, indicating a promising avenue for further exploration of similar derivatives like the one .

Compounds containing benzoxazole rings often interact with biological targets such as enzymes involved in cancer progression. They may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer development.

HDAC Inhibition

Research has shown that structurally similar compounds can selectively inhibit HDAC3 with significant potency (IC50: 95.48 nM) . This suggests that This compound may have similar inhibitory effects, warranting further investigation into its potential as an HDAC inhibitor.

Other Biological Activities

In addition to anticancer properties, benzoxazole derivatives have been associated with a variety of biological activities:

  • Antimicrobial : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory : Reducing inflammation markers in vitro.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

These activities are attributed to the structural versatility of the benzoxazole moiety, which allows for interactions with multiple biological targets .

Research Findings

Several studies highlight the significance of benzoxazole derivatives in drug discovery:

  • Anticancer Activity : A study on substituted benzoxazoles found that modifications at specific positions enhanced cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .
  • Synthetic Strategies : Advances in synthetic methodologies for producing benzoxazole derivatives have led to improved yields and reduced reaction times, making them more accessible for pharmacological testing .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide, and how do reaction conditions influence yield?

A1. Synthesis typically involves sequential functionalization:

Benzoxazole Core Formation : React 2-amino-5-methylphenol with a carbonyl source (e.g., acetic anhydride) under reflux to form the 6-methyl-benzoxazole ring .

Carbamothioyl Introduction : Treat the benzoxazole intermediate with thiophosgene or thiourea derivatives in a polar aprotic solvent (e.g., DMF) to introduce the carbamothioyl group.

Benzamide Coupling : Use coupling agents like EDC/HOBt to attach 2-chloro-4-fluorobenzoic acid to the carbamothioyl intermediate.

Q. Critical Factors :

  • Solvent Choice : DMF increases solubility but may lead to side reactions; THF offers better control for sensitive intermediates.
  • Temperature : Reflux conditions (~110°C) for benzoxazole formation vs. room temperature for carbamothioyl coupling to avoid decomposition.
  • Yield Optimization : Reported yields range from 45–70%, with impurities often arising from incomplete thiourea cyclization .

Q. Q2. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its lattice?

A2. Methodology :

  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding and π-π stacking are critical for lattice stabilization .
  • Key Interactions :
    • C–H···O/S Bonds : Stabilize molecular conformation (e.g., C14–H14···S1 and N2–H2···O2 in related carbamothioyl benzamides) .
    • Benzoxazole Stacking : Parallel-displaced π-π interactions between benzoxazole rings (3.5–4.0 Å spacing) contribute to packing efficiency .

Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-311G(d,p)) to validate intramolecular forces .

Advanced Research Questions

Q. Q3. How do computational models (DFT, MD) predict the reactivity and electronic properties of this compound, and how do they align with experimental data?

A3. Computational Workflow :

DFT Calculations :

  • HOMO-LUMO Gap : Predicts reactivity (e.g., lower gaps correlate with higher electrophilicity). For related compounds, gaps of 4.2–4.8 eV suggest moderate stability .
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic (fluoro/chloro regions) and electrophilic (benzoxazole O/N) sites .

Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational flexibility.

Q. Validation :

  • Bond Parameters : DFT-optimized C–S bond lengths (1.68–1.72 Å) vs. XRD data (1.70–1.73 Å) show <2% deviation .
  • Contradictions : Discrepancies in torsion angles (e.g., carbamothioyl group dihedrals) may arise from crystal packing forces not modeled in DFT .

Q. Q4. What strategies are effective for analyzing bioactivity contradictions between in vitro assays and computational docking studies?

A4. Case Example :

  • In Vitro vs. Docking : If a compound shows IC50 = 10.5 µM for kinase inhibition but poor docking scores (e.g., ΔG > -8 kcal/mol), consider:
    • Protonation States : Adjust ligand protonation (e.g., thiourea tautomers) in docking simulations .
    • Solvent Effects : Include explicit water molecules in MD simulations to mimic assay conditions .
    • Off-Target Interactions : Use SPR or thermal shift assays to validate binding specificity .

Data Reconciliation : Cross-reference with structural analogs (Table 1):

CompoundIC50 (µM)Docking Score (ΔG, kcal/mol)
Parent Benzoxazole Derivative12.0-7.2
Chloro-Fluoro Analog8.5-9.1

Table 1. Comparative bioactivity data for structural analogs .

Q. Q5. How can Hirshfeld surface analysis and energy frameworks elucidate dominant intermolecular forces in polymorphs?

A5. Protocol :

Hirshfeld Surface Maps : Quantify contact contributions (e.g., H···H, C···O, S···C) using CrystalExplorer. For carbamothioyl benzamides, H···H contacts often dominate (>60%) .

Energy Frameworks : Calculate Coulombic, dispersion, and polarization energies to rank interaction strengths.

Q. Case Study :

  • Polymorph A : Stabilized by strong N–H···O bonds (energy = -25 kJ/mol).
  • Polymorph B : Relies on weaker C–H···π interactions (-12 kJ/mol), leading to lower thermal stability .

Methodological Guidance

Q. Q6. What experimental and computational approaches are recommended for structure-activity relationship (SAR) studies?

A6. Integrated Workflow :

Synthetic Modifications : Vary substituents (e.g., replace 6-methyl with 6-Cl on benzoxazole) and assess bioactivity .

3D-QSAR : Build CoMFA or CoMSIA models using alignment-independent descriptors (e.g., GRIND) .

Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes with Schrödinger’s FEP+ module.

Validation : Cross-check with experimental IC50 trends (e.g., electron-withdrawing groups enhance kinase inhibition) .

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